N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is a compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
N-(1,3-Benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is a derivative of benzothiazole, a class of compounds known for their diverse biological activities .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of bacterial growth
Biochemical Pathways
Benzothiazole derivatives have been associated with antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in bacteria .
Pharmacokinetics
A study on similar benzothiazole derivatives indicated a favorable pharmacokinetic profile .
Result of Action
Benzothiazole derivatives have been associated with antimicrobial activity, suggesting that they may lead to the inhibition of bacterial growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of similar benzothiazole derivatives has been carried out under relatively milder reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide typically involves the reaction of 2-aminobenzothiazole with 4-chloro-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with different nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The benzothiazole ring can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products Formed
Reduction: Formation of N-(1,3-benzothiazol-2-yl)-4-chloro-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its biological activity.
Industry: Used in the development of new materials with specific properties, such as optical materials.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide
- N-(1,3-benzothiazol-2-yl)-4-bromobenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide is unique due to the presence of both a nitro group and a chlorine atom on the benzamide ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives .
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-4-chloro-2-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S/c15-8-5-6-9(11(7-8)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUSCRAIMZQLILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.